3-Methylthiophene-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trideuteriomethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENGPZGAWFQWCZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480367 | |
| Record name | 3-Methylthiophene-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108343-10-8 | |
| Record name | 3-Methylthiophene-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthiophene-d3 typically involves the deuteration of 3-methylthiophene. One common method is the exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing 3-methylthiophene and the catalyst. The reaction conditions are optimized to achieve maximum yield and purity of the deuterated product .
Chemical Reactions Analysis
Types of Reactions
3-Methylthiophene-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert this compound to its corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or alkylated thiophenes
Scientific Research Applications
Synthetic Chemistry
1.1 Methylthiolation Reactions
Recent research highlights the use of 3-Methylthiophene-d3 as a robust methylthiolating reagent in synthetic organic chemistry. A study demonstrated the efficient synthesis of deuterated methylthiolated biomolecules utilizing a novel reagent derived from methyl 3-thiopropanoate and CD₃I. This reagent showed excellent reactivity with various electrophiles, leading to high deuterium incorporation (99% D) in products such as Sulfoxaflor, which is significant for pharmaceutical discovery and development .
Table 1: Comparison of Reactivity with Electrophiles
| Electrophile Type | Reactivity Level | Deuterium Incorporation |
|---|---|---|
| Alkyl Iodides | High | 99% |
| Benzyl Chlorides | Moderate | 95% |
| Aryl Halides (I, Br) | High | 98% |
| Aryl Triflates | Moderate | 90% |
Environmental Monitoring
2.1 Electrochemical Sensors
This compound has been utilized in the development of modified electrodes for the electrochemical detection of phenolic compounds, which are priority pollutants in environmental studies. A case study reported on a 3-methyl thiophene-modified boron-doped diamond (BDD) electrode that demonstrated enhanced sensitivity and selectivity for detecting gallic acid in various tea samples. The modified electrode exhibited improved conductivity and stability compared to unmodified BDD electrodes, making it suitable for applications in food safety and environmental monitoring .
Table 2: Performance Metrics of BDD/P3MT Sensor
| Parameter | BDD Electrode | BDD/P3MT Electrode |
|---|---|---|
| Limit of Detection (LOD) | 0.28 mg/L | 0.76 mg/L |
| Limit of Quantification (LOQ) | 0.95 mg/L | 2.53 mg/L |
| Coefficient of Determination | R² = 0.94 | R² = 0.99 |
Photodynamic Therapy (PDT)
3.1 Thiophene-Based Photosensitizers
Research into thiophene derivatives, including those containing this compound, has shown promise in photodynamic therapy applications. A mathematical model developed to predict the reactivity of thiophenes towards singlet oxygen indicates that thiophenes can be optimized for efficiency and safety in PDT settings. The model suggests that specific structural modifications can enhance the stability and reactivity of these compounds, making them suitable candidates for use as photosensitizers .
Table 3: Reactivity Predictions for Thiophene Derivatives
| Compound Type | Singlet Oxygen Reactivity (log k) | Stability Rating |
|---|---|---|
| Unmodified Thiophene | -3 | Low |
| Modified Thiophene | -4 | High |
| 3-Methylthiophene Derivative | -3.39 | Moderate |
Mechanism of Action
The mechanism of action of 3-Methylthiophene-d3 primarily involves its role as a deuterated analog in various studies. The presence of deuterium atoms allows for the detailed analysis of molecular interactions and reaction pathways using NMR spectroscopy. The deuterium atoms provide a distinct signal in NMR spectra, enabling researchers to track the compound’s behavior in different environments .
Comparison with Similar Compounds
Comparison :
- Isotopic Effects : The deuterated form (C₅H₃D₃S) has a slightly higher molecular weight (101.18 vs. 98.16) due to the replacement of three hydrogens with deuterium. This isotopic substitution reduces vibrational frequencies, making it useful in spectroscopic studies .
- Applications: While non-deuterated 3-methylthiophene is used in organic synthesis and polymer chemistry (e.g., conducting polymers) , the deuterated variant is specialized for tracking reaction pathways or metabolic studies via isotopic labeling .
2.2. 3-(Methylthio)thiophene
Comparison :
- Structural Differences : The sulfur atom in the methylthio group enhances electron density in the thiophene ring, altering reactivity in electrophilic substitution reactions compared to 3-methylthiophene-d3.
2.3. 4-Methylthiophene-2-boronic Acid
Comparison :
- Functional Group : The boronic acid (–B(OH)₂) group enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in this compound.
- Applications : This compound is critical in synthesizing biaryl structures for drug discovery, contrasting with the deuterated compound’s role in isotopic tracing .
2.4. Thiophene-3-carboxaldehyde
Comparison :
- Reactivity : The aldehyde group participates in condensation reactions (e.g., forming Schiff bases), unlike the inert methyl group in this compound.
- Applications : Used in synthesizing heterocyclic compounds and dyes, whereas the deuterated compound is reserved for mechanistic studies .
Physicochemical and Spectral Differences
| Property | This compound | 3-Methylthiophene | 3-(Methylthio)thiophene |
|---|---|---|---|
| Molecular Weight (g/mol) | 101.18 | 98.16 | 130.22 |
| Boiling Point (°C) | Not reported | 114 | Not reported |
| Density (g/cm³) | 1.0 ± 0.1 | 1.016 | Not reported |
| Key Functional Group | –CD₃ | –CH₃ | –SCH₃ |
| Spectral Utility | NMR/MS isotope tracing | Limited to non-deuterated studies | UV/IR for sulfur analysis |
Biological Activity
3-Methylthiophene-d3 is a deuterated derivative of 3-methylthiophene, a compound known for its presence in various natural products and its potential applications in organic synthesis and materials science. The biological activity of this compound has garnered interest due to its implications in pharmacology and toxicology. This article reviews the current understanding of its biological activity, highlighting key research findings, case studies, and analytical data.
- Chemical Formula : C5H6D3S
- Molecular Weight : 115.17 g/mol
- Structure : The compound features a thiophene ring with a methyl group at the 3-position, with three hydrogen atoms replaced by deuterium.
Research indicates that this compound may interact with biological systems through various mechanisms:
- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit antimicrobial properties. For instance, 3-methylthiophene has been evaluated for its efficacy against bacterial strains, suggesting potential applications in developing new antibacterial agents .
- Antioxidant Properties : Compounds containing thiophene rings are often studied for their antioxidant capabilities. The presence of the methyl group in this compound may enhance its ability to scavenge free radicals, thereby contributing to cellular protection against oxidative stress .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been investigated as a potential inhibitor of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases .
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Antimicrobial Effectiveness : A study conducted on the antimicrobial activity of thiophene derivatives revealed that this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, indicating its potential as an antimicrobial agent .
- Antioxidant Activity Assessment : In vitro assays measuring the DPPH radical scavenging activity showed that this compound exhibited an IC50 value of 120 µM, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
Table 1: Biological Activities of this compound
Q & A
Q. How is 3-Methylthiophene-d3 synthesized, and what isotopic purity considerations are critical for reproducibility?
Methodological Answer:
- Synthesis Protocol : Deuterated analogs like this compound are typically synthesized via acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or DCl) or direct deuteration of precursors. For example, intermediates such as thiophene derivatives are deuterated under controlled conditions to ensure selective labeling at the methyl group .
- Isotopic Purity : Verify purity using mass spectrometry (MS) or nuclear magnetic resonance (¹H/²H NMR). A minimum of 99 atom% D is required to minimize isotopic dilution effects in kinetic studies .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile reactions due to potential inhalation risks .
- Waste Management : Segregate deuterated waste from non-deuterated chemicals. Collaborate with certified waste management services for proper disposal of deuterated organic compounds .
Q. How does deuterium substitution at the methyl group influence the physicochemical properties of this compound compared to its non-deuterated analog?
Methodological Answer:
- Isotopic Effects : Deuterium increases molecular mass (101.18 g/mol vs. 98.16 g/mol for non-deuterated 3-Methylthiophene), altering vibrational frequencies (e.g., IR C-D stretching at ~2100 cm⁻¹ vs. C-H at ~2900 cm⁻¹). This impacts reaction kinetics (e.g., KIE studies) and spectroscopic characterization .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/²H NMR : ²H NMR confirms deuterium incorporation (absence of methyl proton signals at ~2.3 ppm). ¹H NMR resolves residual protons in the thiophene ring .
- IR Spectroscopy : Identify C-D stretches (~2100 cm⁻¹) and compare with non-deuterated analogs to validate isotopic labeling .
Advanced Research Questions
Q. How can researchers design experiments to study the kinetic isotope effect (KIE) of this compound in catalytic reactions?
Methodological Answer:
- Experimental Design :
- Conduct parallel reactions with deuterated and non-deuterated substrates under identical conditions (temperature, catalyst loading).
- Use GC-MS or HPLC to quantify reaction rates. For example, compare turnover frequencies (TOF) in hydrogenation or C–S bond activation reactions.
- Calculate KIE as , where values >1 indicate significant deuterium effects .
Q. What strategies resolve contradictions in reported reaction outcomes involving this compound (e.g., unexpected byproducts)?
Methodological Answer:
- Root-Cause Analysis :
- Isotopic Impurity Check : Verify deuterium content via MS; impurities >1% non-deuterated compound can skew results.
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates. For example, deuterated intermediates may exhibit altered stabilization energies .
- Computational Validation : Perform DFT calculations to compare activation barriers for deuterated vs. non-deuterated pathways .
Q. What advanced analytical methods are recommended for quantifying trace impurities in this compound batches?
Methodological Answer:
- Hyphenated Techniques :
- GC-MS with Isotopic Calibration : Use deuterated internal standards (e.g., d₅-toluene) to quantify non-deuterated contaminants.
- LC-QTOF-MS : Resolves isotopic clusters with high mass accuracy (<5 ppm error) to distinguish impurities .
- Protocol Deviations : Document deviations from synthesis protocols (e.g., incomplete deuteration) to guide troubleshooting .
Q. How can computational modeling (e.g., DFT) predict the behavior of this compound in novel reaction systems?
Methodological Answer:
- Modeling Workflow :
- Optimize geometries of deuterated and non-deuterated structures using B3LYP/6-31G(d).
- Calculate vibrational frequencies and thermodynamic properties (ΔG‡) to predict KIE.
- Validate with experimental data (e.g., activation energies from Arrhenius plots) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
